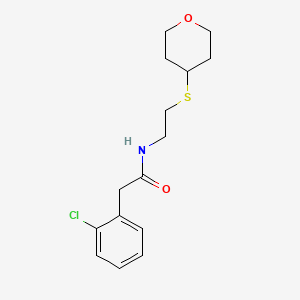

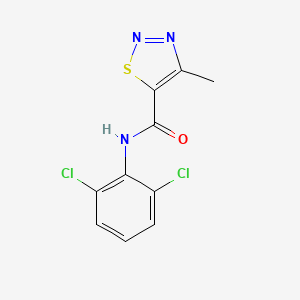

N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

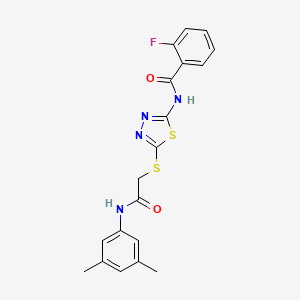

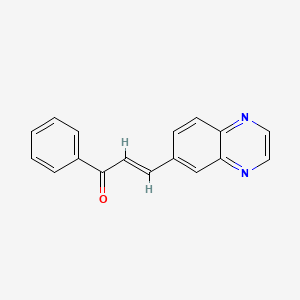

N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide, also known as DMTC, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMTC is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Molecular Interaction Studies

Research on related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has focused on understanding their molecular interactions with cannabinoid receptors, which could inform the development of targeted therapies for various conditions (Shim et al., 2002).

Anticancer Activity

Several studies have synthesized and evaluated compounds with similar structures for their potential anticancer activities. These include the development of novel thiazole-5-carboxamide derivatives and their evaluation against various cancer cell lines, demonstrating the potential for these compounds to serve as leads for anticancer drug development (Ravinaik et al., 2021).

Antimicrobial and Antibiofilm Properties

Compounds with structural similarities have been synthesized and assessed for their antimicrobial activities, particularly against challenging pathogens known for their biofilm-forming capabilities. This research highlights the potential of these compounds in addressing antibiotic resistance and treating biofilm-associated infections (Limban et al., 2011).

Synthetic Methodologies

Advancements in synthetic methodologies for producing compounds with the thiadiazole core structure have been documented, providing efficient routes to a wide array of derivatives with potential biological activities. These synthetic strategies open up new avenues for the exploration of thiadiazole derivatives in various scientific and therapeutic applications (Ramazani & Rezaei, 2010).

Mechanism of Action

Target of Action

The primary target of N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide is the enzyme cyclooxygenase (COX) . COX is responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

This compound works by inhibiting the activity of COX . This disruption of prostaglandin synthesis results in the alleviation of inflammation and pain .

Biochemical Pathways

The inhibition of COX disrupts the synthesis of prostaglandins, affecting the biochemical pathways involved in inflammation and pain signaling . The downstream effects include a reduction in inflammation and the perception of pain .

Pharmacokinetics

After administration, the concentration of diclofenac in the synovium reaches its maximum on day 1 and gradually declines by day 28 . This suggests that this compound may have similar ADME properties, impacting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins, leading to decreased inflammation and pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds in the environment, such as human waste, can affect the degradation and effectiveness of the compound . Additionally, factors such as pH and temperature can impact the stability and activity of the compound .

properties

IUPAC Name |

N-(2,6-dichlorophenyl)-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3OS/c1-5-9(17-15-14-5)10(16)13-8-6(11)3-2-4-7(8)12/h2-4H,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIAQGGOMNVCNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B2989077.png)

![2-chloro-N-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2989084.png)

![(Z)-1-(methylsulfonyl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide](/img/structure/B2989089.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide](/img/structure/B2989095.png)